6-Chloro-4-hydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Chloro-4-hydroxypyrimidine involves various strategies, including acylation and oxidation reactions. For instance, the treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine yields 2-R-4-chloro-6-hydroxyaminopyrimidines, which can be converted into mono- and diacyl derivatives upon acylation. Further oxidation of these compounds using manganese dioxide or ozone leads to the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines, marking the first reported synthesis of such derivatives (Yagodina, O. V., Sedova, V. F., & Mamaev, V. P., 1989).
Molecular Structure Analysis
Molecular structure analysis of 6-Chloro-4-hydroxypyrimidine derivatives reveals diverse conformational forms due to their ability to engage in tautomeric equilibrium. For example, 4-Hydroxypyrimidine has been shown to exist in two conformational forms (hydroxyl hydrogen cis or trans with respect to the adjacent nitrogen), which are in equilibrium with two ketonic forms, 4-pyrimidinone and 6-pyrimidinone. This equilibrium has been investigated through the free jet absorption millimeterwave spectrum, providing insights into the stability and structural dynamics of these compounds (Sánchez, R. et al., 2007).
Chemical Reactions and Properties
6-Chloro-4-hydroxypyrimidine undergoes various chemical reactions, including electrochemical reductive cross-coupling, which allows for the synthesis of novel 4-amino-6-arylpyrimidines under mild conditions. This process utilizes a sacrificial iron anode in conjunction with a nickel(II) catalyst, facilitating the formation of coupling products in moderate to high yields (Sengmany, S., Gall, E. L., & Léonel, Eric, 2011).
Physical Properties Analysis
The physical properties of 6-Chloro-4-hydroxypyrimidine derivatives have been characterized by various spectroscopic techniques, confirming the quality of the synthesized compounds. These include studies on solvothermal synthesis and the structural characterization of novel organotin polymers involving high centrosymmetric units containing polyfunctional ligands, which illustrate the compound's relevance in the development of advanced materials (Ma, Chun-lin, Tian, G., & Zhang, Ru-fen, 2006).
Chemical Properties Analysis
The chemical properties of 6-Chloro-4-hydroxypyrimidine and its derivatives are marked by their reactivity and potential for forming hydrogen bonds, which significantly influences their aggregation behavior and, consequently, their optical properties. For example, the aggregation of V-shaped hydroxypyrimidine derivatives through intermolecular hydrogen bonding leads to a significant enhancement of two-photon absorption and fluorescence, highlighting the compound's utility in developing materials with advanced optical features (Liu, Zijun et al., 2008).
Scientific Research Applications
Summary of the Application
6-Chloro-4-hydroxypyrimidine is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Substitution of –OH moieties with chlorine resulted in significant inhibitory activity, the 4,6-dichloro analogs were more potent than the monochloro .
2. Application in Large-Scale Solvent-Free Chlorination
Summary of the Application
6-Chloro-4-hydroxypyrimidine can be used in large-scale solvent-free chlorination of hydroxypyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3 .
Methods of Application or Experimental Procedures
The procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base .
Safety And Hazards
Future Directions
Improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFABVAPHSWFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326843 | |
Record name | 6-Chloro-4-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxypyrimidine | |
CAS RN |
4765-77-9 | |
Record name | 6-Chloro-4-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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